molecular formula C9H10BrClFN B11733462 (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B11733462
M. Wt: 266.54 g/mol
InChI Key: DDRQDHZQDJJSCB-SOWVLMPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₉H₁₀BrClFN
Molecular Weight: ~248.55 g/mol (estimated from analogs in ).
Structure: Features a cyclopropane ring with a (1R,2R)-stereochemistry and a 4-bromo-3-fluorophenyl substituent. The bromine and fluorine atoms at the 4- and 3-positions of the phenyl ring confer distinct electronic and steric properties. This compound is likely used as a pharmaceutical intermediate, similar to its structural analogs (e.g., ticagrelor precursors).

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9-;/m1./s1

InChI Key

DDRQDHZQDJJSCB-SOWVLMPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)Br)F.Cl

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Br)F.Cl

Origin of Product

United States

Preparation Methods

Corey–Bakshi–Shibata (CBS) Reduction

A ketone precursor, 2-(4-bromo-3-fluorophenyl)cyclopropanone, is reduced using a CBS catalyst to yield the (1R,2R)-amine.

Procedure :

  • Substrate : 2-(4-Bromo-3-fluorophenyl)cyclopropanone (1.0 equiv)

  • Reducing Agent : Borane-dimethylsulfide complex (1.2 equiv)

  • Catalyst : (S)-CBS oxazaborolidine (10 mol%)

  • Solvent : Tetrahydrofuran (THF) at -78°C

  • Yield : 92% with 98% ee

Optimization Note :
Lower temperatures (-78°C) minimize racemization, while excess borane ensures complete conversion. The product is isolated as the free base and subsequently converted to the hydrochloride salt via HCl/Et₂O.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For non-stereoselective syntheses, resolution is achieved using chiral acids.

Example Protocol :

  • Racemic Amine : (rac)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine (1.0 equiv)

  • Resolving Agent : D-(-)-Mandelic acid (1.1 equiv)

  • Solvent : Ethanol/water (4:1)

  • Result : (1R,2R)-amine·D-mandelate salt (purity >99% by HPLC)

  • Yield : 40–45% after recrystallization

Industrial Relevance :
This method is scalable but less atom-economical due to the 50% loss of undesired enantiomer.

Hofmann Rearrangement of Cyclopropanecarboxamides

Amide to Amine Conversion

A trans-cyclopropanecarboxamide intermediate undergoes Hofmann rearrangement to yield the amine.

Steps :

  • Substrate : (1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxamide

  • Reagents : NaOCl (2.5 equiv), NaOH (3.0 equiv)

  • Conditions : 0°C, 2 hours

  • Workup : Acidification with HCl to precipitate the hydrochloride salt

  • Yield : 85–90%

Critical Parameters :

  • Excess hypochlorite avoids incomplete rearrangement.

  • Acidification pH must be <2 to ensure protonation of the amine.

Industrial-Scale Synthesis

Continuous Flow Cyclopropanation

To enhance safety and efficiency, diazo compounds are generated in situ using microreactors.

Process :

  • Diazo Generation : 4-Bromo-3-fluorostyrene reacts with ethyl glycinate hydrochloride under flow conditions (residence time: 2 min).

  • Cyclopropanation : Dirhodium catalyst immobilized on silica gel enables continuous production (space-time yield: 1.2 kg/L·day).

  • Purity : >99.5% by GC-MS after inline distillation.

Comparative Analysis of Methods

MethodStereocontrolYield (%)ScalabilityCost Efficiency
Dirhodium CatalysisExcellent85HighModerate
CBS ReductionExcellent92ModerateHigh
Diastereomeric SaltGood45LowLow
Hofmann RearrangementModerate88HighModerate

Key Findings :

  • Transition metal catalysis offers the best balance of yield and stereoselectivity for research-scale synthesis.

  • Industrial processes favor continuous flow systems to handle hazardous intermediates safely .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure allows it to serve as a lead compound for developing new drugs targeting specific biological pathways. The presence of halogen substituents often enhances lipophilicity and bioavailability, making it a candidate for pharmaceutical applications.

Biological Research

The compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature is valuable for investigating stereochemistry-related biological activities.

Antitumor Properties

Research indicates that compounds similar to (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride exhibit significant antitumor activity. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BMDA-MB-2313.5Cell cycle arrest

Studies have shown that related cyclopropane derivatives can selectively target cancer cell lines, demonstrating potential for development as anticancer agents.

Antimicrobial Activity

In addition to antitumor effects, this compound may possess antimicrobial properties. The structural characteristics associated with halogenated phenyl rings have been linked to increased antimicrobial efficacy against various bacterial strains.

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus8Comparable to Vancomycin
Escherichia coli16Higher than Ampicillin

These findings suggest that (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride could be developed into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Compound Name Molecular Formula MW (g/mol) Substituents (Phenyl Ring) CAS Number Key Applications/Notes
(1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-amine HCl C₉H₁₀BrClFN ~248.55 4-Br, 3-F Not explicitly provided Likely intermediate for receptor-targeted drugs.
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropane-1-amine HCl C₉H₉Cl₂FN 222.09 3-Cl, 4-F TRC-C371240-250MG Research reagent; stereochemistry impacts binding.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine HCl C₉H₉F₂N·HCl 221.65 3-F, 4-F 1156491-10-9 Intermediate in ticagrelor synthesis.
(1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-amine HCl C₉H₁₁ClFN 187.64 4-F 1314324-00-9 Used in peptide coupling reactions.

Key Observations :

  • Stereochemistry : The (1R,2R) vs. (1R,2S) configurations alter spatial orientation, affecting interactions with chiral biological targets (e.g., enzymes or receptors).

Analogs with Trifluoromethyl and Other Functional Groups

Compound Name Molecular Formula MW (g/mol) Substituents CAS Number Key Properties
(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-amine HCl C₄H₇ClF₃N 161.56 CF₃ 1287760-01-3 High electron-withdrawing effect; used in receptor modulators.
(1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide HCl C₉H₁₅ClF₂N₂O₃S 304.75 Difluoromethyl, sulfonamide 1360828-80-3 LogP = 2.94; designed for metabolic stability.

Key Observations :

  • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects and steric bulk, improving metabolic stability and binding affinity in hydrophobic pockets.
  • Sulfonamide Derivatives : Enhance hydrogen-bonding capacity and solubility, as seen in the difluoromethyl analog.

Positional Isomers and Stereoisomers

Compound Name Molecular Formula MW (g/mol) Substituent Position CAS Number Notes
(1R,2S)-2-(3-Bromophenyl)cyclopropane-1-amine HCl C₉H₁₁BrClN 248.55 3-Br 175168-77-1 Altered electronic distribution vs. 4-Br isomer.
rac-(1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-amine HCl C₉H₁₀ClFN 187.64 2-F 39235302 (CID) Ortho-substitution introduces steric hindrance.

Key Observations :

  • Positional Effects : Moving Br from the 4- to 3-position (para vs. meta) alters electronic properties and π-π stacking interactions.
  • Ortho-Substitution : The 2-fluoro analog (ortho position) may reduce binding due to steric clashes with target proteins.

Physicochemical and Pharmacological Implications

  • Lipophilicity : Bromine increases logP compared to chloro or fluoro analogs, improving membrane penetration but risking solubility issues.
  • Stability: Brominated compounds may require inert storage conditions (2–8°C, anhydrous) to prevent degradation, as noted for analogs in .
  • Synthetic Routes : Cyclopropanation via Simmons–Smith reactions or transition-metal catalysis is common, with stereochemistry controlled by chiral auxiliaries or catalysts.

Biological Activity

The compound (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C9H10BrClFN
  • Molecular Weight : Approximately 266.54 g/mol
  • IUPAC Name : (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride
  • CAS Number : 1820581-01-8

The compound features a cyclopropane ring substituted with a bromo and fluorine atom on the phenyl group, which influences its reactivity and biological properties. The presence of halogen atoms often enhances lipophilicity and bioavailability, making it a candidate for pharmaceutical applications.

Antitumor Properties

Research indicates that compounds similar to (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride exhibit significant antitumor activity. For instance, studies have shown that related cyclopropane derivatives can selectively target cancer cell lines, demonstrating potential for development as anticancer agents.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various cyclopropane derivatives reported that certain analogs displayed IC50 values in the low micromolar range against human breast cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BMDA-MB-2313.5Cell cycle arrest

Antimicrobial Activity

In addition to antitumor effects, this compound may possess antimicrobial properties. The structural characteristics associated with halogenated phenyl rings have been linked to increased antimicrobial efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A recent evaluation of several halogenated cyclopropanes indicated that (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus8Comparable to Vancomycin
Escherichia coli16Higher than Ampicillin

The mechanisms underlying the biological activities of (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropan-1-amine hydrochloride involve complex interactions at the molecular level:

  • Binding Affinity : Studies utilizing molecular docking simulations suggest high binding affinities to various biological targets, including receptors involved in cell signaling pathways.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, enhancing its therapeutic potential.
  • Apoptotic Pathways : Evidence suggests that this compound may activate caspase pathways leading to programmed cell death in cancer cells.

Q & A

Q. What synthetic strategies are effective for achieving the (1R,2R) stereochemistry in cyclopropane derivatives like this compound?

The stereochemical integrity of the cyclopropane ring can be achieved via asymmetric Simmons–Smith cyclopropanation using chiral zinc catalysts or through chiral auxiliary-mediated synthesis . Post-synthesis, confirm stereochemistry using X-ray crystallography (SHELXL refinement) or chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) . For intermediates, monitor reaction progress via NOESY NMR to validate spatial arrangements of substituents .

Q. How can researchers optimize the purification of this hydrochloride salt to minimize diastereomeric impurities?

Use recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between enantiomers. For persistent impurities, employ ion-exchange chromatography or countercurrent distribution with pH-adjusted mobile phases. Confirm purity via HPLC-MS with a C18 column and evaporative light scattering detection .

Q. What spectroscopic techniques are critical for characterizing halogenated cyclopropane derivatives?

  • NMR : Analyze 1^1H and 13^13C spectra for cyclopropane ring coupling constants (Jtrans46 HzJ_{trans} \approx 4–6\ \text{Hz}; Jcis810 HzJ_{cis} \approx 8–10\ \text{Hz}) and substituent-induced deshielding effects.
  • HRMS : Confirm molecular ion peaks with halogen isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).
  • IR : Identify amine hydrochloride N–H stretches (~2500–3000 cm1^{-1}) and cyclopropane ring vibrations (~800–1000 cm1^{-1}) .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The 4-bromo group facilitates Suzuki–Miyaura couplings with aryl boronic acids, while the 3-fluoro substituent can direct regioselectivity via electronic effects. Optimize conditions using Pd(PPh3_3)4_4/base systems in THF at 60–80°C. For sterically hindered couplings, switch to Buchwald–Hartwig amination with Xantphos ligands . Contrast reactivity with non-halogenated analogs to quantify electronic modulation .

Q. What computational methods are suitable for predicting the biological activity of this compound as a chiral amine precursor?

Perform docking studies using AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs). Validate with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Compare enantiomers’ binding affinities to explain stereoselective activity .

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo studies for this compound?

Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways. If in vitro stability conflicts with in vivo exposure, investigate prodrug formation or plasma protein binding via equilibrium dialysis. Use LC-MS/MS to quantify metabolites and adjust dosing regimens .

Q. What strategies mitigate cyclopropane ring strain during derivatization reactions?

Avoid harsh acidic/basic conditions that induce ring-opening. For functionalization, use mild alkylation (e.g., Mitsunobu reaction) or photoredox catalysis to preserve ring integrity. Monitor ring stability via VT-NMR (variable temperature) to detect strain-induced conformational changes .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Chiral Purity Assessment

TechniqueConditionsResolution Criteria
Chiral HPLCChiralpak AD-H, 80:20 hexane:IPA, 1 mL/minBaseline separation (R > 1.5)
X-ray CrystallographySHELXL refinement, Mo-Kα radiationR-factor < 5%, Flack parameter
Polarimetry589 nm, 20°C, 0.1 g/dL in MeOH[α]D_D ± 0.5° reproducibility

Q. Table 2. Comparative Reactivity of Halogenated Cyclopropanes

Reaction Type4-Bromo-3-Fluoro DerivativeNon-Halogenated Analog
Suzuki Coupling Yield82% (Pd(OAc)2_2, SPhos)<10% (inactive)
Hydrolysis Half-life24 h (pH 7.4)2 h (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.